{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
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Overview
Description
{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a chemical compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and pressures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which {5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially altering their activity. The pathways involved may include binding to active sites or inducing conformational changes in proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{5-Cyclohexyl-3-azabicyclo[311]heptan-1-yl}methanol is unique due to its cyclohexyl group, which imparts distinct physicochemical properties compared to its phenyl-substituted analogs
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
(5-cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C13H23NO/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11/h11,14-15H,1-10H2 |
InChI Key |
JIBVXWNVZHSTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(CNC3)CO |
Origin of Product |
United States |
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